6-(5-Bromo-2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Overview
Description
6-(5-Bromo-2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural features, which combine a triazole ring with a thiadiazole ring, making it a versatile scaffold for drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Bromo-2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 5-bromo-2-chlorobenzoyl chloride with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired triazolothiadiazole .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
6-(5-Bromo-2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The triazole and thiadiazole rings can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of the original compound, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the triazole and thiadiazole rings.
Scientific Research Applications
6-(5-Bromo-2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential anticancer, antimicrobial, and anticonvulsant activities.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 6-(5-Bromo-2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase and cholinesterase, leading to various pharmacological effects. The compound’s ability to form hydrogen bonds and interact with different receptors makes it a versatile pharmacophore .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Similar in structure but with different substituents on the phenyl ring.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazepine: Contains an additional nitrogen atom in the ring system.
Uniqueness
6-(5-Bromo-2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and materials .
Properties
IUPAC Name |
6-(5-bromo-2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClN4S/c10-5-1-2-7(11)6(3-5)8-14-15-4-12-13-9(15)16-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AONDVWKQROMQCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=NN3C=NN=C3S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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